molecular formula C11H14N4O5 B1436434 2'-O-methylinosine CAS No. 3881-21-8

2'-O-methylinosine

Numéro de catalogue B1436434
Numéro CAS: 3881-21-8
Poids moléculaire: 282.25 g/mol
Clé InChI: HPHXOIULGYVAKW-IOSLPCCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2’-O-methylinosine is a purine nucleoside analogue . It has been isolated and shown to be an intrinsic hypotensive principle .


Synthesis Analysis

The synthesis of 2’-O-methylinosine involves several steps. A suspension of adenosine in a solution of SnCl2 in MeOH is treated with excess diazo-methane in 1,2-dimethoxyethane. The solvents are removed in vacuo, and the residue is chromatographed on Dowex 1 8 (OH form) with 60% EtOH as an eluent .


Molecular Structure Analysis

The molecular structure of 2’-O-methylinosine is C11H14N4O5 . It is a purine nucleoside analogue, which means it is capable of pairing with all four natural nucleotides with different affinity .


Chemical Reactions Analysis

The chemical reactions involving 2’-O-methylinosine are complex. For example, sodium nitrite is added to a solution of 2’-O-methyladenosine in 25% aqueous acetic acid, and after 5 hours, the reaction mixture is neutralized with solid sodium bicarbonate .

Applications De Recherche Scientifique

Hypotensive Properties

2'-O-Methylinosine has been identified as an intrinsic hypotensive principle with potential medical applications. It exhibits hypotensive effects without significantly altering heart rate, which is noteworthy as this is a common issue with other hypotensive agents (Yamada, Kageyama, Joh, Konishi, & Ienaga, 1998).

Role in Ribosomal RNA

This compound is a constituent of the ribosomal RNA of Crithidia fasciculata, a protozoan. It's part of an alkali-stable dinucleotide, playing a role in the structure and function of ribosomal RNA (Gray, 1976).

Involvement in DNA Structure

Research on tautomeric forms in polynucleotide helices, which are crucial for understanding DNA structure, has mentioned the role of derivatives of inosine, including 1-methylinosine (Miles, 1961).

Presence in Archaebacterial tRNA

1-Methylinosine was identified in unfractionated tRNAs of archaebacteria, located at a specific position in the T psi C-loop. This indicates its unique characteristic in archaebacteria and its importance in tRNA structure and function (Yamaizumi, Ihara, Kuchino, Gupta, Woese, & Nishimura, 1982).

Chemical Interactions and Stability

Studies on the kinetics and mechanism of complexation with various metal ions have provided insights into the stability and reactivity of 1-methylinosine and its analogs in various conditions, which is crucial for understanding its behavior in biological systems (Mikola & Arpalahti, 1996; Arpalahti, 1990).

Molecular Structure Analysis

Research on the molecular structure of derivatives, such as 2-ethylthio-8-methylinosine, has provided insights into their molecular conformation and intermolecular interactions, which are key for understanding their biological roles (Nagashima & Wakabayashi, 1974).

Involvement in RNA Modification

The process of enzymatic conversion in tRNAs, involving inosine and N1-methylinosine, highlights the role of these modifications in RNA function and regulation. This is particularly relevant in understanding RNA editing and modification processes (Grosjean, Auxilien, Constantinesco, Simon, Corda, Becker, Foiret, Morin, Jin, Fournier, & Fourrey, 1996).

Synthesis and Hybridization Studies

Research on the synthesis of oligonucleotides and their hybridization properties, where this compound plays a crucial role, provides insights into the potential applications in molecular biology and genetics (Inoue, Hayase, Imura, Iwai, Miura, & Ohtsuka, 1987).

Application in Cancer Research

The development of an ELISA for detecting 1-methylinosine in human urine as a tumor marker illustrates its potential application in cancer diagnosis and monitoring (D'Ambrosio, Gibson-D'ambrosio, & Trewyn, 1991).

Role in Antiviral and Immunomodulatory Activities

Research has shown that increasing 2'-O-methylation in poly(rl)-poly(rC) can affect its interferon-stimulating capacity, indicating a role in antiviral and immunomodulatory activities (Merigan & Rottman, 1974).

Impact on Gene Expression

Studies have shown the impact of this compound and its analogs on gene expression regulation, especially in the context of DNA methylation and carcinogenesis (Stefańska, Rudnicka, Bednarek, & Fabianowska-Majewska, 2010).

Role in Innate Immunity

2'-O methylation of viral mRNA cap helps evade host restriction by IFIT family members, indicating its role in the immune response and viral evasion strategies (Daffis, Szretter, Schriewer, Li, Youn, Errett, Lin, Schneller, Zust, Dong, Thiel, Sen, Fensterl, Klimstra, Pierson, Buller, Gale, Shi, & Diamond, 2010).

Insights into Polynucleotide Analogues

Investigations into the methylation of polynucleotides and the properties of their analogues have provided essential information for understanding the chemical behavior and potential applications of these molecules (Michelson & Pochon, 1966).

Structural Characterization

The study of 3-Methyluridine and 1-Methylinosine has provided insights into their crystal structures, which are fundamental for understanding their role in biological systems (Partridge & Pritchard, 1995).

Mécanisme D'action

Target of Action

2’-O-Methylinosine is a type of purine nucleoside analog . It primarily targets malignant tumors in the lymphatic system . The role of these targets is crucial in the proliferation and survival of cancer cells .

Mode of Action

The anti-cancer mechanism of 2’-O-Methylinosine involves inhibiting DNA synthesis and inducing apoptosis . By interacting with its targets, it disrupts the normal functioning of the cancer cells, leading to their death .

Biochemical Pathways

2’-O-Methylinosine affects the biochemical pathways involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, it prevents the replication of cancer cells. Simultaneously, by inducing apoptosis, it triggers programmed cell death, further reducing the number of cancer cells .

Result of Action

The result of 2’-O-Methylinosine’s action is the reduction in the number of malignant cells in the lymphatic system . This is achieved through the dual action of inhibiting DNA synthesis, which prevents the replication of cancer cells, and inducing apoptosis, which leads to their death .

Action Environment

The action of 2’-O-Methylinosine can be influenced by environmental factors. For instance, it has been observed that the levels of modifications including 2’-O-Methylinosine in yeast mRNA exhibited dynamic change at different growth stages of yeast cells . Furthermore, 2’-O-Methylinosine in mRNA showed a significant decrease in response to H2O2 treatment . This suggests that the compound’s action, efficacy, and stability can be affected by the cellular environment and external stressors .

Orientations Futures

While specific future directions for 2’-O-methylinosine research are not mentioned in the retrieved sources, one paper discusses the role of N6-methyladenosine methylation in glioma, suggesting that research into similar modifications could be a future direction .

Propriétés

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXOIULGYVAKW-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435030
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3881-21-8
Record name 2'-O-methylinosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the discovery of 2'-O-methylinosine significant in the context of RNA modifications?

A1: While various RNA modifications are known to influence RNA function, the identification of Im as a novel modification in yeast mRNA expands the known diversity of these modifications. [] This discovery is particularly intriguing as it marks the first reported instance of Im existing in any of the three domains of life, suggesting potentially conserved biological functions. []

Q2: How was this compound identified in yeast mRNA, and what challenges did researchers overcome?

A2: Identifying Im in yeast mRNA posed a significant challenge due to the low abundance of mRNA compared to rRNA and tRNA. Contamination from these abundant RNA species can lead to false-positive identification and inaccurate quantification of modifications. To overcome this, researchers employed a successive orthogonal isolation method combining polyT-based purification and agarose gel electrophoresis to obtain high-purity mRNA. [] Subsequent analysis using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) allowed for the identification and characterization of Im. []

Q3: What is the current understanding of the potential biological roles of this compound in yeast?

A3: Research suggests that Im might play a role in yeast cell growth and stress response. Analysis of Im levels across different growth stages of yeast cells revealed dynamic changes. [] Furthermore, exposure to hydrogen peroxide (H2O2), a stressor, resulted in a significant decrease in Im levels in mRNA. [] These observations imply a potential regulatory role for Im in response to environmental cues.

Q4: Beyond yeast, has this compound been observed in other biological contexts?

A4: Interestingly, research has identified this compound as one of several "apoptosis-inducing nucleosides" (AINs) secreted by a specific human cell line (CD57(+)HLA-DRbright natural suppressor cell line). [] This cell line, derived from human decidual tissue, utilizes these AINs to induce apoptosis in target cells. [] This finding suggests a potential role for Im in intercellular communication and immune regulation.

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